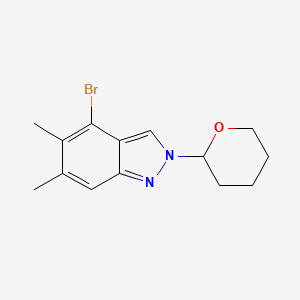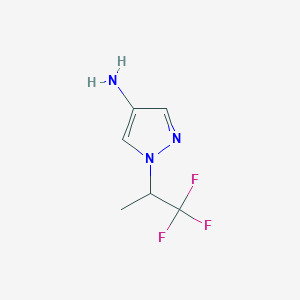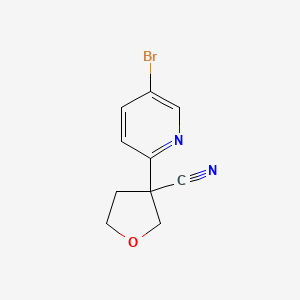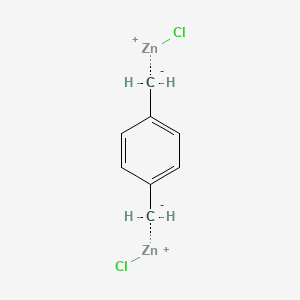
Phenyl-1,4-di(methylzinc chloride) 0.5 M in Tetrahydrofuran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound identified as MFCD13152548 is known as Phenyl-1,4-di(methylzinc chloride) in a 0.5 M solution in tetrahydrofuran . This compound is a reagent used in organic synthesis, particularly in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions: Phenyl-1,4-di(methylzinc chloride) is typically prepared by the reaction of phenylmagnesium bromide with zinc chloride in tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent the oxidation of the reagents. The general reaction scheme is as follows: [ \text{C}_6\text{H}_5\text{MgBr} + \text{ZnCl}_2 \rightarrow \text{C}_6\text{H}_5\text{ZnCl} + \text{MgBrCl} ]
Industrial Production Methods: On an industrial scale, the production of Phenyl-1,4-di(methylzinc chloride) involves the same basic reaction but is optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maintain the purity of the product.
化学反应分析
Types of Reactions: Phenyl-1,4-di(methylzinc chloride) undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phenylzinc oxide.
Reduction: It can be reduced to form phenylzinc hydride.
Substitution: It can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common electrophiles include alkyl halides and acyl chlorides.
Major Products:
Oxidation: Phenylzinc oxide.
Reduction: Phenylzinc hydride.
Substitution: Various substituted phenylzinc compounds depending on the electrophile used.
科学研究应用
Phenyl-1,4-di(methylzinc chloride) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: It is used in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals and specialty materials.
作用机制
The mechanism by which Phenyl-1,4-di(methylzinc chloride) exerts its effects involves the formation of a reactive phenylzinc intermediate. This intermediate can then participate in various chemical reactions, including nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction being carried out.
相似化合物的比较
Phenyl-1,4-di(methylzinc chloride) can be compared with other organozinc compounds, such as:
- Phenylzinc bromide
- Phenylzinc iodide
- Phenylzinc acetate
Uniqueness: Phenyl-1,4-di(methylzinc chloride) is unique in its ability to form stable solutions in tetrahydrofuran, which makes it particularly useful in organic synthesis. Its reactivity and stability make it a valuable reagent in the formation of carbon-carbon bonds.
属性
分子式 |
C8H8Cl2Zn2 |
|---|---|
分子量 |
305.8 g/mol |
IUPAC 名称 |
chlorozinc(1+);1,4-dimethanidylbenzene |
InChI |
InChI=1S/C8H8.2ClH.2Zn/c1-7-3-5-8(2)6-4-7;;;;/h3-6H,1-2H2;2*1H;;/q-2;;;2*+2/p-2 |
InChI 键 |
RPUSLADRPAKXRV-UHFFFAOYSA-L |
规范 SMILES |
[CH2-]C1=CC=C(C=C1)[CH2-].Cl[Zn+].Cl[Zn+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



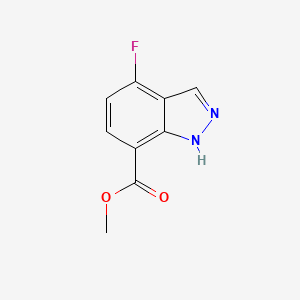
![5-Chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13914233.png)
![6-(1-Cyanoethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13914238.png)
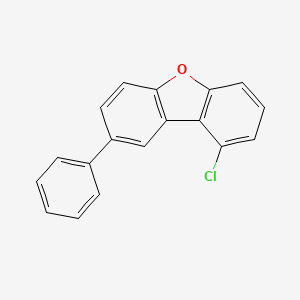
![N-Methyl-3-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine](/img/structure/B13914267.png)
![(8aR)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;bis(4-methylbenzenesulfonic acid)](/img/structure/B13914271.png)
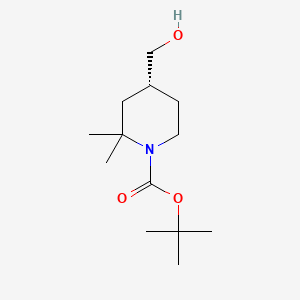
![6-Chlorofuro[3,2-c]pyridine](/img/structure/B13914278.png)
![4-Hydroxy-1H-furo[3,4-C]pyridin-3-one](/img/structure/B13914283.png)
